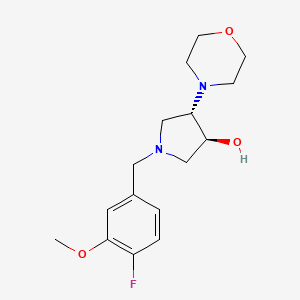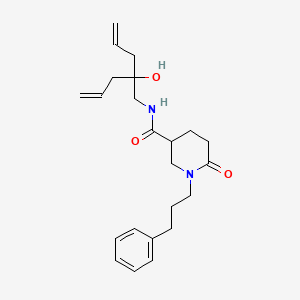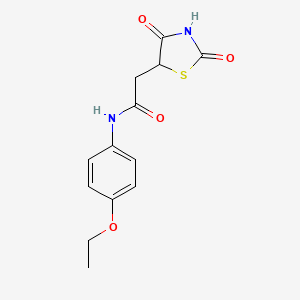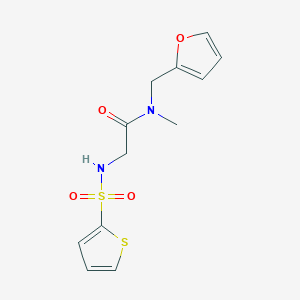
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as FMePyAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. FMePyAM belongs to the class of pyrrolidinol derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves its binding to the α7 nAChR, which is a ligand-gated ion channel present in the central nervous system. Upon binding, (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol activates the receptor, leading to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This ultimately results in the biological effects observed with (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer activity. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to exert its effects through the activation of the α7 nAChR, leading to the modulation of various signaling pathways involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its high potency and selectivity for the α7 nAChR, which allows for precise targeting of this receptor in various biological systems. Additionally, (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its relatively high cost and the complexity of its synthesis, which may limit its widespread use.
Orientations Futures
There are several future directions for the study of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol, including its potential use as a therapeutic agent for various neurological and inflammatory disorders. Additionally, further research is needed to elucidate the precise signaling pathways involved in the biological effects of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol and to identify potential off-target effects. The development of more efficient and cost-effective synthesis methods for (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol may also facilitate its use in future studies.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the protection of the amino group of pyrrolidine with a Boc (tert-butyloxycarbonyl) group. This is followed by the introduction of the fluoro and methoxy groups on the benzyl ring using appropriate reagents. The final step involves the deprotection of the Boc group to obtain the desired product, (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol.
Applications De Recherche Scientifique
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in the field of pharmacology. It has been found to possess significant activity as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising target for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has also been shown to have potential as a therapeutic agent for the treatment of pain, inflammation, and cancer.
Propriétés
IUPAC Name |
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-21-16-8-12(2-3-13(16)17)9-18-10-14(15(20)11-18)19-4-6-22-7-5-19/h2-3,8,14-15,20H,4-7,9-11H2,1H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGLETMBGCFJIN-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CC(C(C2)O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5038161.png)
![N-[1-(anilinocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5038163.png)
![2-[4-(dimethylamino)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5038169.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5038176.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038180.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5038188.png)
![N~2~-[(2-nitrophenyl)thio]asparagine](/img/structure/B5038193.png)


![6-[5-(3-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5038211.png)

![N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5038222.png)
![ethyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5038250.png)
